molecular formula C42H28O9P2 B3240816 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1447217-75-5

13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B3240816
CAS No.: 1447217-75-5
M. Wt: 738.6 g/mol
InChI Key: FVMLXKFHVBJCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of highly complex phosphapentacyclic derivatives characterized by fused polycyclic frameworks with integrated phosphorus and oxygen heteroatoms. Its structure features two 12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene moieties interconnected via a methoxymethyl bridge. The presence of hydroxyl (-OH) and oxo (=O) groups at the phosphorus centers confers distinct electronic and steric properties, influencing solubility and reactivity. Structural elucidation was likely achieved using single-crystal X-ray diffraction (SC-XRD) with SHELX software, a standard in crystallography for refining atomic coordinates and validating molecular geometry .

Properties

IUPAC Name

13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28O9P2/c43-52(44)48-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)50-52)23-47-24-30-22-28-12-4-8-16-34(28)40-38-32-14-6-2-10-26(32)18-20-36(38)49-53(45,46)51-42(30)40/h1-22H,23-24H2,(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLXKFHVBJCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(=O)(OC9=C8C1=CC=CC=C1C=C9)O)OP(=O)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pentacyclic structure. The process includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure.

    Functional Group Modifications: Introduction of hydroxy and oxo groups at specific positions through controlled oxidation and reduction reactions.

    Phosphorus Incorporation: Incorporation of phosphorus atoms into the structure using phosphorus-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form oxo groups.

    Reduction: The oxo groups can be reduced back to hydroxy groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study the interactions of phosphorus-containing compounds with biological molecules. It can also serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent due to its unique chemical properties. It can be used in the development of new drugs targeting specific molecular pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, allowing the compound to bind to and modulate the activity of target molecules. The phosphorus atoms in the structure also contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues and Substituent Effects

The compound’s closest analogue is 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (). This analogue replaces the hydroxyl and oxo groups with dimethylamino (-N(CH₃)₂) substituents, altering electronic and steric profiles.

Data Table: Comparative Analysis

Property Target Compound Dimethylamino Analogue
Substituents -OH, =O at P centers -N(CH₃)₂ at P centers
Polarity High (due to H-bonding capacity of -OH) Moderate (tertiary amine reduces polarity)
Solubility Enhanced in polar solvents (e.g., water, DMSO) Preferentially soluble in aprotic solvents (e.g., THF)
Electronic Effects Electron-withdrawing oxo groups increase P center electrophilicity Electron-donating -N(CH₃)₂ decreases electrophilicity
Stability Prone to hydrolysis under acidic conditions More stable in basic environments
Applications Potential use in catalysis or medicinal chemistry (polar interactions) Suited for organometallic coordination chemistry

Structural and Electronic Influences

The isoelectronic principle suggests that compounds with similar valence electron configurations exhibit comparable reactivity . However, the dimethylamino analogue’s divergent substituents disrupt electronic similarity, leading to distinct chemical behavior. For instance, the target compound’s hydroxyl groups facilitate hydrogen bonding, enhancing interactions with biological targets or polar substrates . In contrast, the dimethylamino variant’s steric bulk and reduced polarity favor coordination with transition metals or hydrophobic interfaces.

Research Findings

Synthetic Challenges : Both compounds require precise control over phosphorus oxidation states during synthesis. The target compound’s hydroxyl groups necessitate protective strategies to prevent undesired side reactions .

Crystallographic Validation : SHELX software enabled precise determination of bond angles and torsion stresses in the phosphapentacyclic core, confirming the rigidity imparted by fused rings .

Reactivity Studies: The oxo group in the target compound participates in nucleophilic attacks, whereas the dimethylamino analogue’s nitrogen lone pairs enable Lewis base behavior .

Biological Activity

Structural Overview

This compound belongs to a class of phosphapentacyclic compounds characterized by their unique structure and functional groups. The presence of hydroxyl and oxo groups suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that similar phosphapentacyclic compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may have anticancer properties. They are hypothesized to induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as the modulation of cell cycle regulators and apoptosis-related proteins.

Enzyme Inhibition

Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic processes. For instance, they may act as inhibitors of phospholipase or cyclooxygenase enzymes, which play roles in inflammation and pain signaling.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phosphapentacyclic compounds:

  • Objective : To assess the effectiveness against Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method was employed.
  • Results : The compound showed significant inhibition zones compared to control groups.

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms involved:

  • Objective : To evaluate the cytotoxic effects on human breast cancer cell lines (MCF-7).
  • Method : Cell viability assays (MTT assay) were conducted.
  • Results : The compound exhibited a dose-dependent reduction in cell viability with indications of apoptosis via caspase activation.

Data Table

Biological ActivityTest Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition observed
AntimicrobialEscherichia coliDisk diffusionSignificant inhibition observed
AnticancerMCF-7 (breast cancer)MTT assayDose-dependent cytotoxicity noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 2
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.